Cas no 879127-07-8 (EGFR-IN-12)

EGFR-IN-12 is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR), a key target in oncology research due to its role in cell proliferation and survival. This compound exhibits high binding affinity and specificity for EGFR mutants, including those associated with resistance to first-generation inhibitors. EGFR-IN-12 demonstrates favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, making it suitable for preclinical studies. Its ability to suppress EGFR-driven signaling pathways underscores its potential as a tool compound for investigating tumorigenesis and therapeutic strategies. The inhibitor is supplied with rigorous purity and quality standards, ensuring reliability for research applications.
EGFR-IN-12 structure
EGFR-IN-12 structure
Product name:EGFR-IN-12
CAS No:879127-07-8
MF:C21H18F3N5O
MW:413.39573431015
CID:3164281

EGFR-IN-12 Chemical and Physical Properties

Names and Identifiers

    • EGFR Inhibitor
    • EGFR Inhibitor 324674
    • N-(3-((6-((3-(Trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
    • N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
    • CyclopropanecarboxaMide, N-[3-[[6-[[3-(trifluoroMethyl)phenyl]aMino]-4-pyriMidinyl]aMino]phenyl]-
    • EGFR?Inhibitor
    • K00598a
    • N-{3-[(6-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}cyclopropanecarboxamide
    • GTPL5963
    • YUN27078
    • EGFR
    • EGFR-IN-12
    • N-[3-[[6-[[3-(Trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]cyclopropanecarboxamide (ACI)
    • Inchi: 1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
    • InChI Key: YOHYSYJDKVYCJI-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NC1C=C(NC2C=C(NC3C=C(C(F)(F)F)C=CC=3)N=CN=2)C=CC=1

Computed Properties

  • Exact Mass: 413.14634470 g/mol
  • Monoisotopic Mass: 413.14634470 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 413.4
  • Topological Polar Surface Area: 78.9
  • XLogP3: 4.5

EGFR-IN-12 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E440158-1mg
EGFR Inhibitor
879127-07-8
1mg
$150.00 2023-05-18
MedChemExpress
HY-17499-5mg
EGFR-IN-12
879127-07-8 99.40%
5mg
¥1800 2024-05-24
DC Chemicals
DC34093-1g
EGFR inhibitor(YUN27078)
879127-07-8 >98%
1g
$2200.0 2023-09-15
TRC
E440158-2.5mg
EGFR Inhibitor
879127-07-8
2.5mg
$293.00 2023-05-18
DC Chemicals
DC34093-250 mg
EGFR inhibitor(YUN27078)
879127-07-8 >98%
250mg
$1100.0 2022-02-28
MedChemExpress
HY-17499-10mM*1mLinDMSO
EGFR-IN-12
879127-07-8 99.40%
10mM*1mLinDMSO
¥1980 2023-07-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-5mg
EGFR Inhibitor
879127-07-8 98%
5mg
¥3061.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5168-25 mg
EGFR Inhibitor
879127-07-8 99.15%
25mg
¥5435.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-1mg
EGFR Inhibitor
879127-07-8 98%
1mg
¥1058.00 2023-09-09
Biosynth
EKB12707-25 mg
EGFR Inhibitor
879127-07-8
25mg
$1,407.75 2023-01-05

EGFR-IN-12 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Reference
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Reference
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Reference
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  12 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Reference
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

EGFR-IN-12 Raw materials

EGFR-IN-12 Preparation Products

EGFR-IN-12 Related Literature

Additional information on EGFR-IN-12

Introduction to EGFR-IN-12 (CAS No. 879127-07-8)

EGFR-IN-12, with the Chemical Abstracts Service (CAS) number 879127-07-8, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications in treating various types of cancer, particularly those driven by mutations in the EGFR gene. The following sections provide a comprehensive overview of EGFR-IN-12, including its chemical properties, mechanism of action, and recent research findings.

Chemical Properties

EGFR-IN-12 is a small molecule inhibitor that belongs to the class of quinazoline derivatives. Its molecular formula is C24H23F3N4O3, and it has a molecular weight of approximately 460.45 g/mol. The compound is characterized by its high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water, making it suitable for various experimental conditions. The chemical structure of EGFR-IN-12 includes key functional groups that contribute to its binding affinity and selectivity for the EGFR kinase domain.

Mechanism of Action

EGFR-IN-12 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain. This interaction effectively blocks the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, making EGFR-IN-12 a promising candidate for cancer therapy.

Clinical Relevance and Research Findings

The therapeutic potential of EGFR-IN-12 has been extensively studied in preclinical models of cancer. Recent research has demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. A study published in the journal Cancer Research reported that EGFR-IN-12 significantly reduced tumor growth in xenograft models of NSCLC, with minimal toxicity to normal cells.

In addition to its direct antitumor effects, EGFR-IN-12Cancer Research, reported that EGFR-IN-12 significantly reduced tumor growth in xenograft models of NSCLC, with minimal toxicity to normal cells.

In addition to its direct antitumor effects, EGFR-IN-12 has been shown to enhance the efficacy of other anticancer therapies. A study published in the journal Molecular Cancer Therapeutics demonstrated that combining EGFR-IN-12 with standard chemotherapy agents such as cisplatin or paclitaxel resulted in synergistic antitumor activity in both in vitro and in vivo models. This finding suggests that EGFR-IN-12 could be a valuable adjunct therapy in combination regimens for treating advanced cancers.

Safety and Toxicity Profile

The safety profile of EGFR-IN-12 has been evaluated through extensive preclinical studies. These studies have shown that EGFR-IN-12 exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, as with any new therapeutic agent, further clinical trials are necessary to fully assess its safety and efficacy in human patients.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on EGFR-IN-12 highlights its potential as a novel therapeutic agent for treating cancers driven by EGFR mutations. Future studies will focus on optimizing dosing regimens, exploring combination therapies, and conducting phase I/II clinical trials to evaluate its safety and efficacy in human patients. The development of EGFR inhibitors like EGFR-IN-12 represents a significant advancement in targeted cancer therapy, offering new hope for patients with limited treatment options.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:879127-07-8)EGFR-IN-12
CL6049
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:879127-07-8)EGFR-IN-12
A940825
Purity:99%/99%
Quantity:100mg/250mg
Price ($):227.0/378.0